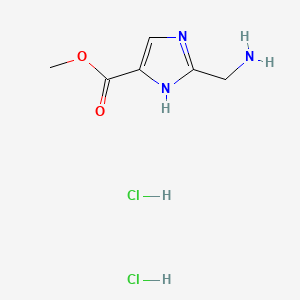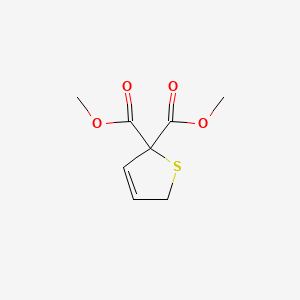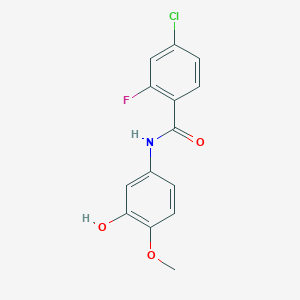![molecular formula C13H17N3O2 B6604597 tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate CAS No. 2773479-71-1](/img/structure/B6604597.png)
tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is an organic compound that has been used in a variety of scientific research applications. This compound is a member of the pyrrolo[1,2-c]pyrimidine family and is composed of a tert-butyl group attached to a seven-membered ring containing nitrogen and carbon atoms. This compound is known to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate has been used in a variety of scientific research applications, ranging from drug discovery to synthetic organic chemistry. In drug discovery, the compound has been used in the synthesis of novel small molecules and peptides, as well as in the development of new therapeutic agents. In synthetic organic chemistry, the compound has been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is not yet fully understood. However, it is believed to act as a non-competitive inhibitor of enzymes, such as proteases and phosphatases. This inhibition is thought to be mediated by the formation of a covalent bond between the tert-butyl group and the enzyme’s active site.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other small molecules. Additionally, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, nucleic acids, and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate has a number of advantages when used in laboratory experiments. First, the compound is relatively easy to synthesize from commercially available starting materials. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound has a low toxicity, making it safe to use in a variety of laboratory experiments.
However, there are also a number of limitations when using this compound in laboratory experiments. First, the compound is relatively expensive to synthesize, making it cost-prohibitive for some experiments. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, the compound has a relatively low affinity for many enzymes, making it difficult to use in enzyme-based experiments.
Zukünftige Richtungen
The future of tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is promising, as there are a number of potential applications for this compound. First, the compound could be used in the development of new therapeutic agents, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other small molecules. Additionally, the compound could be used in the synthesis of novel small molecules and peptides, as it has been shown to act as a catalyst in a variety of reactions. Finally, the compound could be used in the development of new diagnostic tools, as it has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, nucleic acids, and lipids.
Synthesemethoden
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate can be synthesized from commercially available starting materials, such as 7-methylpyrrolo[1,2-c]pyrimidine, tert-butyl isocyanate, and potassium carbonate. The reaction is carried out in a three-step process. First, the 7-methylpyrrolo[1,2-c]pyrimidine is reacted with tert-butyl isocyanate to form an intermediate compound. This intermediate compound is then reacted with potassium carbonate to form the desired product, this compound.
Eigenschaften
IUPAC Name |
tert-butyl N-(7-methylpyrrolo[1,2-c]pyrimidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-6-10-7-11(14-8-16(9)10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNBZSDSEJQBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=NC(=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6604519.png)
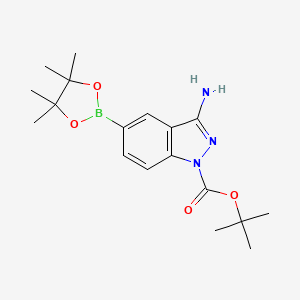
![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
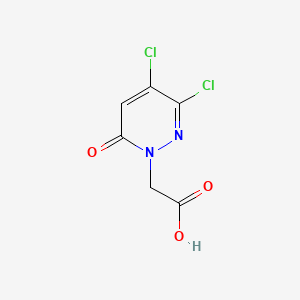
![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)

![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)
